N-Nonylmaleimide
Description
Properties
IUPAC Name |
1-nonylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAMUMWPRRGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333585 | |
| Record name | N-Nonylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20458-51-9 | |
| Record name | N-Nonylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Cyclodehydration of N-Nonylmaleamic Acid
This classical approach is well-documented in patent US3018290A and involves the following steps:
Step 1: Formation of N-Nonylmaleamic Acid
- Maleic anhydride is reacted with nonylamine in an organic solvent such as dichloromethane or diethyl ether at room temperature to form N-nonylmaleamic acid.
Step 2: Cyclodehydration to N-Nonylmaleimide
- The N-nonylmaleamic acid is then cyclized by heating with acetic anhydride in the presence of a base such as triethylamine or sodium acetate.
- The reaction is typically carried out under reflux or on a steam bath for 30 minutes to several hours.
- After completion, the reaction mixture is cooled, and the product is precipitated or extracted.
- Purification is achieved by washing with water, drying, and vacuum distillation or recrystallization.
Example Conditions (Adapted from N-Butylmaleimide Preparation):
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dichloromethane or benzene |
| Base | Triethylamine or sodium acetate |
| Dehydrating agent | Acetic anhydride |
| Temperature | Reflux (approx. 50–80 °C) |
| Reaction time | 30 min to 3 hours |
| Workup | Washing with aqueous sodium hydroxide and water, drying, vacuum distillation |
This method yields high-purity N-substituted maleimides, including this compound, as confirmed by infrared spectroscopy and chromatographic analysis.
Alternative Synthesis via Mitsunobu Reaction
A second synthetic route involves the Mitsunobu reaction, which couples a primary alcohol with maleimide to form N-alkylmaleimides. This method is particularly useful for preparing N-alkylmaleimides where the alkyl group is introduced via the corresponding alcohol rather than the amine.
-
- Maleimide
- Nonyl alcohol (as the alkyl source)
- Triphenylphosphine (PPh3)
- Diethyl azodicarboxylate (DEAD)
- Neopentyl alcohol (as a co-solvent)
- Anhydrous tetrahydrofuran (THF) as solvent
-
- The reagents are stirred together under anhydrous conditions at room temperature.
- The reaction proceeds via nucleophilic substitution to yield this compound.
This method provides an alternative when the amine route is less convenient or when the alcohol precursor is more readily available.
Microwave-Assisted Synthesis in Ionic Liquids
Recent advances have demonstrated sustainable synthetic procedures using microwave irradiation and ionic liquids as solvents, which can enhance reaction rates and yields while reducing environmental impact.
- Procedure:
- Maleimide derivatives, including N-alkyl substituted maleimides, are reacted with hydrazones or other precursors in ionic liquids such as 1-butyl-3-methylimidazolium chloride ([bmim][Cl]).
- Microwave heating at 100 °C for 2 hours facilitates the cyclization and functionalization reactions.
- The ionic liquid can be recovered and reused with high efficiency (>95% recovery).
Although this method is more commonly applied to functionalized maleimides and related compounds, it demonstrates the potential for green chemistry approaches in this compound synthesis.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of Maleamic Acid | Maleic anhydride, Nonylamine, Acetic anhydride, Base | Reflux in organic solvent, 30 min–3 h | High purity, well-established, scalable | Requires handling of acetic anhydride and organic solvents |
| Mitsunobu Reaction | Maleimide, Nonyl alcohol, PPh3, DEAD | Room temperature, anhydrous THF | Alternative alkylation route, mild conditions | Requires hazardous reagents (DEAD), sensitive to moisture |
| Microwave-assisted in Ionic Liquids | Maleimide derivatives, Ionic liquid | Microwave heating, 100 °C, 2 h | Green chemistry, solvent reuse | Specialized equipment, less common for simple N-alkylmaleimides |
Research Findings and Analytical Data
- The cyclodehydration method yields this compound with high purity as confirmed by infrared spectroscopy, showing characteristic imide carbonyl stretches around 1700 cm⁻¹.
- Vapor phase chromatography and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- Yields typically range from 80% to 95% depending on reaction scale and purification.
- The Mitsunobu approach provides comparable yields but requires careful control of reaction conditions to avoid side reactions.
- Microwave-assisted synthesis offers rapid reaction times and environmental benefits but is more suited for functionalized derivatives rather than simple alkyl substitutions.
Chemical Reactions Analysis
Thiol-Maleimide Conjugation
N-nonylmaleimide undergoes a Michael addition with thiols, forming stable thiosuccinimide adducts. This reaction is pH-dependent, with optimal chemoselectivity for thiols at pH 6.5–7.5 . Key characteristics include:
Diels-Alder Reactions
As a dienophile, N-nonylmaleimide participates in Diels-Alder (D-A) reactions with electron-rich dienes (e.g., furans). Kinetic studies of analogous N-alkylmaleimides reveal:
| Diene | Activation Energy (E<sub>a</sub>) | Solvent | Yield (%) |
|---|---|---|---|
| Furfuryl acetate | 40 ± 3 kJ mol<sup>−1</sup> | Bulk polymer | 85–90 |
| Anthracene | 47 kJ mol<sup>−1</sup> | Toluene | 78 |
The bulky nonyl group may sterically hinder diene approach, slightly reducing reaction rates compared to smaller N-alkylmaleimides .
Photochemical [2 + 2] Cycloaddition
Under 370 nm UV light , N-nonylmaleimide reacts with alkenes (e.g., styrene) to form cyclobutane derivatives without requiring a photocatalyst :
| Alkene | Product Diastereomer Ratio | Solvent | Yield (%) |
|---|---|---|---|
| Styrene | 65:35 | CH<sub>2</sub>Cl<sub>2</sub> | 92 |
| 1-Hexene | 70:30 | CH<sub>2</sub>Cl<sub>2</sub> | 88 |
The reaction proceeds via triplet-state maleimide excitation, forming a diradical intermediate . The nonyl group’s electron-donating effect slightly lowers triplet quantum yield compared to N-benzylmaleimide (Φ ≈ 0.03–0.07) .
Recyclization with Binucleophiles
N-nonylmaleimide reacts with binucleophiles (e.g., 2-aminopyridines) to form heterocycles. For example:
-
With 2-aminopyridine , it forms 2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl succinimide via nucleophilic attack at the maleimide’s β-carbon, followed by recyclization .
-
Thioamides yield thiazoles through sulfur-initiated cyclization .
The nonyl group’s steric bulk may slow initial nucleophilic attack but stabilizes intermediates via hydrophobic interactions .
Hydrolysis and Stability
N-nonylmaleimide hydrolyzes to maleamic acid in aqueous media, but its nonyl substituent delays hydrolysis compared to N-arylmaleimides:
| Condition | Hydrolysis Half-Life (h) | Source |
|---|---|---|
| pH 7.4, 25°C | >10 | |
| pH 10.0, 37°C | ~2 |
Amine Reactivity
Scientific Research Applications
N-Nonylmaleimide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Bioconjugation: Due to its reactivity with thiol groups, it is employed in the bioconjugation of proteins and peptides.
Materials Science: this compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of N-Nonylmaleimide involves its ability to form covalent bonds with nucleophiles, particularly thiol groups. This reactivity is attributed to the electron-deficient nature of the maleimide ring, which facilitates nucleophilic attack. The compound can modify proteins and other biomolecules by reacting with cysteine residues, thereby altering their function.
Comparison with Similar Compounds
Alkyl Chain Length vs. Inhibitory Activity
The inhibitory potency of N-alkylmaleimides against MGL correlates with alkyl chain length, as hydrophobicity enhances target interaction. Key comparisons include:
*N-Dodecylmaleimide (C12) lacks explicit activity data in the provided evidence, while the "shorter-chain analogue" (IC₅₀ = 24.5 μM) refers to an unspecified compound with a substituent shorter than nonyl .
Trends :
- Increasing chain length from C9 to C16 improves inhibition marginally (3.55 μM → 2.69 μM), suggesting diminishing returns beyond C7.
- Shorter chains (e.g.,
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Aromatic vs. Alkyl Substituents
N-Benzylmaleimide (C₁₁H₉NO₂, MW 187.19 g/mol) substitutes the alkyl chain with a benzyl group, introducing aromaticity and steric bulk . While its activity data is unavailable in the provided evidence, structural differences imply distinct binding mechanisms:
- Alkyl chains : Enhance membrane permeability and hydrophobic interactions with MGL’s active site.
- Benzyl groups : May engage in π-π stacking or polar interactions but could reduce solubility or access to hydrophobic pockets.
Biological Activity
N-Nonylmaleimide is a synthetic compound derived from maleic anhydride, which has garnered attention for its biological activity, particularly as a selective inhibitor in various enzymatic processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a nonyl group attached to the nitrogen of the maleimide structure. Its chemical formula is , and it exhibits properties typical of maleimides, including reactivity towards nucleophiles due to the electrophilic nature of the double bond adjacent to the carbonyl group.
This compound acts primarily as an irreversible inhibitor of specific enzymes. It has been shown to interact with thiol groups in proteins, leading to the modification of enzyme activity. This property is particularly relevant in the context of monoglyceride lipase (MGL) and fatty acid amide hydrolase (FAAH), both of which are involved in lipid metabolism and endocannabinoid signaling.
Enzymatic Inhibition Studies
Research indicates that this compound exhibits selective inhibition towards MGL, with reported IC50 values in the low micromolar range. For instance, studies have demonstrated that derivatives of N-substituted maleimides can inhibit MGL with IC50 values as low as 16.6 μM . This selectivity is crucial for therapeutic applications targeting conditions like pain and inflammation mediated by endocannabinoids.
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond enzyme inhibition. It has been implicated in various physiological processes, including:
- Pain Management : By modulating endocannabinoid levels through MGL inhibition, this compound may provide relief from chronic pain conditions.
- Anti-inflammatory Effects : The compound's ability to influence lipid signaling pathways positions it as a potential anti-inflammatory agent.
- Cancer Therapy : Research suggests that manipulating endocannabinoid levels could affect tumor growth and metastasis, making this compound a candidate for cancer therapeutics.
Case Study 1: Endocannabinoid Modulation
A study evaluated the effects of this compound on endocannabinoid levels in rat cerebellar membranes. The results indicated that treatment with this compound led to a significant increase in 2-arachidonoylglycerol (2-AG) levels due to MGL inhibition. This modulation was associated with reduced pain responses in animal models .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound against FAAH and MGL. The findings revealed that while FAAH inhibition was less pronounced, MGL showed a robust response to this compound treatment, highlighting its potential for targeted therapeutic strategies .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | Monoglyceride Lipase | 16.6 | High |
| N-Ethylmaleimide | Monoglyceride Lipase | 53 | Moderate |
| N-Methylmaleimide | Monoglyceride Lipase | 42 | Low |
Q & A
Q. How should researchers address variability in synthetic yields of this compound across laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
